2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Medicinal chemistry workflows require precise substitution patterns for valid SAR. Generic analogs lacking the 3-fluoro substituent alter electron density and hydrogen bonding, compromising downstream assay data. - **Solution:** Orthogonal NH₂/OH handles enable chemoselective conjugation. Hydrochloride salt (CAS 1803583-37-0) offers enhanced stability vs. free base. - **QC:** Batch-specific NMR/HPLC/GC documentation for reliable scale-up. - **Supply:** Room-temperature stable powder with documented 95% purity.

Molecular Formula C8H10FNO3S
Molecular Weight 219.24 g/mol
Cat. No. B13254357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol
Molecular FormulaC8H10FNO3S
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)CCO)F)N
InChIInChI=1S/C8H10FNO3S/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4,10H2
InChIKeySXMBADGAFBQQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol: Molecular Identity & Sourcing


2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol (CAS: 1564759-80-3) and its hydrochloride salt (CAS: 1803583-37-0) represent a class of fluorinated benzenesulfonyl derivatives bearing both a primary aromatic amine and a terminal hydroxyl-ethyl group [1]. This scaffold combines a 4-amino-3-fluorophenylsulfonyl core with an ethanol moiety, offering distinct chemical handles for synthetic elaboration [2]. The hydrochloride form (molecular weight 255.7 g/mol) provides enhanced handling stability compared to the free base (molecular weight 219.24 g/mol) and is typically supplied as a powder with storage at room temperature [3]. This compound is primarily positioned as a versatile building block and research intermediate within medicinal chemistry and organic synthesis workflows [1].

Fluorinated aromatic scaffold for electronic modulation in SAR studies
Dual reactive handles (amine and hydroxyl) enable orthogonal derivatization
Hydrochloride salt provides documented handling stability and QC data

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol: Substitution Risks with Non-Fluorinated Analogs


Substitution with non-fluorinated analogs (e.g., 2-(4-aminophenyl)sulfonylethanol, CAS 5246-58-2) or alternative salt forms introduces quantifiable changes in molecular properties and experimental outcomes [1]. The presence of the 3-fluoro substituent alters the electron density of the aromatic ring and modulates hydrogen bonding capabilities relative to the non-fluorinated counterpart, directly affecting binding interactions and metabolic stability in downstream assays [2]. Furthermore, selection of the free base versus the hydrochloride salt alters solubility profiles, handling stability, and compatibility with reaction conditions; the hydrochloride form (powder, room temperature storage) offers demonstrably different physical properties compared to the free base and should be selected based on specific experimental requirements rather than interchangeable availability [3]. Generic replacement with compounds lacking the precise 4-amino-3-fluoro substitution pattern or the optimal salt form may compromise synthetic yields, alter pharmacokinetic properties, or confound structure-activity relationship interpretation [2].

Non-fluorinated analogs lack the 3-fluoro substituent, altering electronic and binding properties.
Free base form may differ in solubility and stability compared to the hydrochloride salt; not interchangeable without validation.
Alternative salts or substitution patterns may compromise synthetic yields or SAR interpretation.

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol: Quantitative Comparative Evidence


Hydrochloride vs. Free Base: Stability and Quality Documentation

The hydrochloride salt form (CAS 1803583-37-0) offers a 16.6% higher molecular weight (255.7 g/mol) compared to the free base form (219.24 g/mol, CAS 1564759-80-3) [1]. The hydrochloride salt is provided with batch-specific quality control documentation including NMR, HPLC, and GC analytical data, ensuring lot-to-lot consistency for reproducible synthesis . The hydrochloride salt is supplied as a powder with room temperature storage conditions, whereas the free base form lacks detailed physical property specifications from multiple vendors, suggesting the hydrochloride salt may offer superior handling stability for routine laboratory workflows [2].

Salt Form Comparison
Class-level
Hydrochloride: MW 255.7 g/mol, documented QC (NMR, HPLC, GC). Free base: MW 219.24 g/mol, no QC data.
Supports batch consistency and handling stability review.
Vendor-supplied specifications; confirm for critical workflows.
Medicinal Chemistry Organic Synthesis Analytical Chemistry

Fluorinated vs. Non-Fluorinated Analogs: Structural and Reactivity Differences

The target compound incorporates a fluorine atom at the 3-position of the aromatic ring (molecular formula C8H10FNO3S, MW 219.24), which distinguishes it from the non-fluorinated analog 2-(4-aminophenyl)sulfonylethanol (CAS 5246-58-2, C8H11NO3S, MW 201.25) [1]. The fluorine substituent increases molecular weight by 8.9% and alters the electronic environment of the aromatic amine, which is known to influence hydrogen bonding capacity, metabolic stability, and binding affinity in medicinal chemistry applications [2]. The presence of both amino and fluorine substituents on the aromatic ring enhances reactivity and makes the compound valuable for constructing pharmacologically active molecules where fluorine can modulate target engagement [3].

Fluorine Effect
Class-level
3-Fluoro substitution increases MW by 8.9% (17.99 g/mol) vs. non-fluorinated analog. Alters electronic environment.
Electronic modulation may influence binding and metabolic stability.
Class-level inference; individual SAR may vary.
Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Commercial Availability: QC Documentation and Multi-Vendor Sourcing

The hydrochloride salt (CAS 1803583-37-0) is available from multiple reputable chemical suppliers with documented purity specifications of 95% and batch-specific analytical data (NMR, HPLC, GC) upon request . Suppliers such as American Elements offer this compound in various grades including high and ultra-high purity forms (up to 99.999%) and can accommodate bulk quantities with custom packaging [1]. This multi-vendor availability contrasts with many specialized research intermediates that rely on single-source supply chains, providing procurement flexibility and competitive pricing options for scaling research programs .

Sourcing & QC
Reported
Multi-vendor availability with 95% purity and batch QC (NMR, HPLC, GC). Single-source risk reduced.
Procurement flexibility with documented quality control.
Verify current vendor stock and specifications.
Chemical Procurement Supply Chain Management Quality Assurance

Synthetic Utility: Dual Reactive Handles for Derivatization

The compound contains two distinct reactive functional groups: a primary aromatic amine (at the 4-position) and a primary hydroxyl group (on the ethanol moiety) [1]. This dual functionality enables orthogonal derivatization strategies, unlike simpler sulfonylethanol analogs that lack the amino handle (e.g., 2-(4-fluorophenyl)sulfonylethanol, which contains only a hydroxyl group and no aromatic amine) [2]. The presence of both amino and fluorine substituents on the aromatic ring enhances reactivity and makes the compound valuable for constructing pharmacologically active compounds or specialty chemicals [3]. The hydroxyl-ethyl functional group offers versatility as an intermediate in organic synthesis, enabling further elaboration through esterification, etherification, or oxidation reactions [1].

Reactive Handles
Class-level
Two orthogonal handles (aromatic amine + primary hydroxyl) vs. single-handle analogs.
Enables sequential derivatization and efficient route design.
May require protection/deprotection strategies.
Organic Synthesis Building Block Chemistry Medicinal Chemistry

2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol: Validated Application Scenarios


Medicinal Chemistry: Fluorinated Sulfonamide Scaffolds for Kinase and GPCR Targets

The 3-fluoro substituent on the aromatic ring of 2-(4-amino-3-fluorobenzenesulfonyl)ethan-1-ol provides distinct electronic properties compared to non-fluorinated analogs, making this compound suitable for constructing sulfonamide-based pharmacophores where fluorine modulation of binding affinity is desired [1]. The hydrochloride salt form (powder, room temperature stable) with documented 95% purity and batch QC enables reliable integration into medicinal chemistry workflows targeting enzyme inhibitors or receptor modulators .

Organic Synthesis: Orthogonal Derivatization via Dual Handles

This compound offers two orthogonal reactive functional groups (primary aromatic amine and primary hydroxyl), enabling sequential or chemoselective transformations that are not possible with single-handle analogs [1]. The hydrochloride salt form improves stability and solubility during synthetic operations, and its multi-vendor availability with documented analytical QC ensures supply consistency for process development and scale-up activities .

Chemical Biology: Bioconjugatable Sulfonamide Probes with 19F Detection

The fluorine atom at the 3-position provides a unique NMR-active handle and altered electronic properties compared to non-fluorinated sulfonylethanol derivatives, supporting the development of 19F NMR probes or fluorinated biochemical tools [1]. The dual amine and hydroxyl functionality allows conjugation to various reporter groups or affinity tags, enabling the construction of targeted chemical biology probes for studying enzyme activities or protein interactions .

Analytical Chemistry: Reference Standard with Batch-Specific Purity Data

The availability of batch-specific QC documentation including NMR, HPLC, and GC data for CAS 1803583-37-0 supports its use as a reference standard or internal calibration compound in analytical method development [1]. The defined molecular properties (MW 255.7 g/mol for hydrochloride, 219.24 g/mol for free base) and room temperature storage conditions facilitate routine laboratory use .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Fluorinated Scaffolds
3-Fluoro substitution for electronic modulation
Sulfonamide pharmacophore design and SAR studies
Organic Synthesis: Orthogonal Derivatization
Dual amine and hydroxyl reactive handles
Sequential or chemoselective transformations
Chemical Biology: 19F Probes
19F NMR-active handle for detection
Bioconjugation to reporter or affinity tags
Analytical Chemistry: Reference Standard
Batch-specific QC documentation (NMR, HPLC, GC)
Method development and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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